OFET Mobility Advantage Over P3HT
In OFET architectures, F8T2 delivers hole mobilities up to 0.1 cm²/V·s compared to the typical regioregular P3HT benchmark of ~0.01–0.05 cm²/V·s under comparable device geometries, while maintaining on/off current ratios exceeding 10⁵ . This 2–10× mobility advantage is directly attributed to F8T2's superior resistance to oxidative doping by environmental oxygen and residual impurities—degradation mechanisms that depress P3HT performance unless rigorously encapsulated .
| Evidence Dimension | Hole field-effect mobility (OFET) |
|---|---|
| Target Compound Data | Up to 0.1 cm²/V·s |
| Comparator Or Baseline | Poly(3-hexylthiophene) (P3HT): ~0.01–0.05 cm²/V·s |
| Quantified Difference | 2–10× higher mobility for F8T2 |
| Conditions | Bottom-gate/top-contact OFET; ambient environment; vendor-specified data |
Why This Matters
For procurement decisions, higher mobility at equivalent processing complexity directly translates to higher on-currents and faster switching speeds in OFET-based circuits, reducing the need for aggressive channel length scaling.
